molecular formula C12H16N2O2 B2467989 (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid CAS No. 1932708-73-0

(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid

Cat. No. B2467989
CAS RN: 1932708-73-0
M. Wt: 220.272
InChI Key: UGNKJPQQLKGCLW-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of aminocyclopentanecarboxylic acid . It contains a cyclopentane ring, which is a cyclic compound with 5 carbon atoms. It also has an amino group (NH2) and a carboxylic acid group (COOH), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered cyclopentane ring, with the amino and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group can participate in reactions like amide bond formation, and the carboxylic acid group can undergo reactions such as esterification .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would have properties typical of both amines and carboxylic acids. For example, it might be able to form hydrogen bonds and could potentially act as both a base (due to the amino group) and an acid (due to the carboxylic acid group) .

Mechanism of Action

MK-386 works by inhibiting the binding of angiopoietin-1 and angiopoietin-2 to their receptor, Tie2. Angiopoietins are proteins that regulate angiogenesis, and Tie2 is a receptor that is expressed on the surface of endothelial cells, which are the cells that form blood vessels. By inhibiting the angiopoietin-Tie2 interaction, MK-386 prevents the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MK-386 are primarily related to its inhibition of angiogenesis. By preventing the formation of new blood vessels, this compound can reduce the supply of oxygen and nutrients to tumor cells, leading to their death. In addition, MK-386 can also enhance the effectiveness of chemotherapy and radiation therapy by reducing the blood supply to tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MK-386 in lab experiments is its specificity for the angiopoietin-Tie2 pathway. This allows researchers to study the effects of angiogenesis inhibition on tumor growth without interfering with other biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can be a barrier for some researchers.

Future Directions

There are several future directions for research on MK-386. One area of interest is the development of combination therapies that include MK-386 and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict the response to MK-386 treatment. In addition, further clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment. Overall, MK-386 has shown promising results in preclinical and clinical studies, and further research is needed to fully explore its potential as a cancer treatment.

Synthesis Methods

The synthesis of (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves several steps. The starting material is 2,5-dimethylpyridine, which is reacted with ethyl acrylate to form an intermediate product. This intermediate is then reacted with lithium aluminum hydride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MK-386 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer. In a phase I clinical trial, MK-386 was well-tolerated and showed promising anti-tumor activity in patients with advanced solid tumors. Further clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment.

Safety and Hazards

The safety and hazards of a compound depend on many factors, including its reactivity, toxicity, and handling procedures. Without specific information, it’s hard to say what the safety and hazards of this compound might be. Always follow standard safety procedures when handling chemical compounds .

properties

IUPAC Name

(1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNKJPQQLKGCLW-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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